4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine is an organic compound with the molecular formula C12H13N3O2S This compound is characterized by the presence of both amine and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with 1,4-diaminobenzene. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-aminobenzenesulfonyl chloride+1,4-diaminobenzene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure with an acetyl group instead of an amine group.
Acetanilide, 4’-sulfanilyl-: Contains a sulfonamide group but with different substituents on the aromatic rings.
N-Acetyldapsone: Another sulfonamide derivative with different functional groups.
Uniqueness
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine is unique due to its combination of amine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106003-92-3 |
---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H14N4O2S/c13-9-1-5-11(6-2-9)15-19(17,18)16-12-7-3-10(14)4-8-12/h1-8,15-16H,13-14H2 |
InChI Key |
XDMCXFXUWGWRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.